Enhanced In Vitro Antitumor Activity of Platinum(II) Complexes Bearing the 4-Fluoro-DPEN Ligand vs. Other para-Substituted Variants
In a systematic study of para-substituted dichloro(1,2-diphenylethylenediamine)platinum(II) complexes, the 4-fluoro-substituted derivative demonstrated superior antitumor activity on the MDA-MB 231 breast cancer cell line [1]. This positions the 4-fluoro ligand as a key determinant of potency among halogen and alkyl substitutions, a critical factor for procuring the diamine for anticancer drug development programs.
| Evidence Dimension | In vitro antitumor activity (qualitative ranking from primary literature) |
|---|---|
| Target Compound Data | D,L-configurated 4-fluoro-substituted complex: Most active among the series |
| Comparator Or Baseline | Dichloro(DPEN)platinum(II) complexes with para-substituents: -H, -Cl, -CH3, -OCH3 (all tested on the same cell line) |
| Quantified Difference | Qualitative superiority documented in the primary source; the 4-fluoro complex was explicitly identified as the most active. |
| Conditions | Human MDA-MB 231 breast cancer cell line |
Why This Matters
For research groups developing platinum-based chemotherapeutics, the choice of the 4-fluoro-substituted diamine directly impacts lead compound potency, making it a non-interchangeable starting material.
- [1] PMC. Influence of ring substituents on the antitumor effect of dichloro(1,2-diphenylethylenediamine)platinum(II) complexes. 1988. PMID: PMC12243756. View Source
